Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate
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Overview
Description
Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-2-hydroxypyridine-4-carboxylate typically involves the chlorination of 2-hydroxypyridine-4-carboxylic acid followed by esterification. One common method includes the reaction of 2-hydroxypyridine-4-carboxylic acid with thionyl chloride to form 3-chloro-2-hydroxypyridine-4-carboxylic acid chloride. This intermediate is then reacted with ethanol in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 3-amino-2-hydroxypyridine-4-carboxylate or 3-thio-2-hydroxypyridine-4-carboxylate.
Oxidation: Formation of ethyl 3-chloro-2-oxopyridine-4-carboxylate.
Reduction: Formation of ethyl 3-chloro-2-hydroxypyridine-4-methanol.
Scientific Research Applications
Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-hydroxypyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivity. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate can be compared with other similar compounds such as:
Ethyl 3-chloro-2-oxopyridine-4-carboxylate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Ethyl 3-amino-2-hydroxypyridine-4-carboxylate: Similar structure but with an amino group instead of a chlorine atom.
Ethyl 3-thio-2-hydroxypyridine-4-carboxylate: Similar structure but with a thiol group instead of a chlorine atom.
Properties
IUPAC Name |
ethyl 3-chloro-2-oxo-1H-pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-4-10-7(11)6(5)9/h3-4H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWVYTKRQAHONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214388-04-1 |
Source
|
Record name | ethyl 3-chloro-2-hydroxypyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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